2-Amino-5-iodo-4-methylpyridine

Nitric Oxide Synthase Inhibition Inflammation Enzyme Kinetics

2-Amino-5-iodo-4-methylpyridine is a uniquely differentiated halogenated pyridine building block. The C5-iodo substituent undergoes oxidative addition to Pd catalysts more readily than bromo or chloro analogs, enabling efficient Suzuki-Miyaura cross-coupling for rapid SAR exploration of the 2-amino-4-methylpyridine scaffold. This regioisomer is critical for synthesizing iNOS inhibitor libraries; substitution with 5-bromo or non-methylated analogs is not chemically equivalent. High-yielding iodination (up to 83%) and crystalline solid form facilitate multi-gram scale-up. Ideal for medicinal chemistry, radioligand synthesis, and late-stage functionalization.

Molecular Formula C6H7IN2
Molecular Weight 234.04 g/mol
CAS No. 356561-08-5
Cat. No. B1285552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-iodo-4-methylpyridine
CAS356561-08-5
Molecular FormulaC6H7IN2
Molecular Weight234.04 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1I)N
InChIInChI=1S/C6H7IN2/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3,(H2,8,9)
InChIKeyHYRZCIXFHXERJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-iodo-4-methylpyridine CAS 356561-08-5: Product Specifications and Chemical Identity


2-Amino-5-iodo-4-methylpyridine (CAS 356561-08-5, MFCD06637727) is a halogenated heterocyclic building block with the molecular formula C6H7IN2 and a molecular weight of 234.04 g/mol . It appears as a white to light yellow crystalline powder with a reported melting point of 117.3-118.0 °C [1]. The compound is a pyridine derivative featuring an amino group at the 2-position, an iodine atom at the 5-position, and a methyl group at the 4-position. This specific substitution pattern confers distinct electronic and steric properties that differentiate it from other halogenated pyridine analogs [2].

Why Generic 2-Amino-5-iodo-4-methylpyridine (CAS 356561-08-5) Substitution Fails: Critical Role of Regiospecific Iodination and Methyl Substitution


Direct substitution of 2-amino-5-iodo-4-methylpyridine with structurally related analogs such as 2-amino-5-bromo-4-methylpyridine (CAS 98198-48-2) or 2-amino-5-iodopyridine (CAS 20511-12-0) is not chemically or functionally equivalent . The iodine atom at the 5-position is crucial for Suzuki-Miyaura cross-coupling reactivity, where the C-I bond undergoes oxidative addition to palladium catalysts more readily than C-Br or C-Cl bonds . Simultaneously, the 4-methyl group modulates the electronic density of the pyridine ring, influencing both the rate of palladium-catalyzed transformations and the binding affinity of derived compounds to biological targets such as inducible nitric oxide synthase (iNOS) [1]. Consequently, procurement of the precise regioisomer is essential to ensure reproducible synthetic yields and accurate structure-activity relationships.

2-Amino-5-iodo-4-methylpyridine (CAS 356561-08-5): Quantitative Differentiation Evidence vs. Analogs


iNOS Inhibitory Potency: Comparative IC50 Analysis of 2-Amino-5-iodo-4-methylpyridine vs. 2-Amino-4-methylpyridine

While the exact IC50 of 2-amino-5-iodo-4-methylpyridine against iNOS is not published, it is structurally derived from the potent iNOS inhibitor 2-amino-4-methylpyridine. The parent compound inhibits iNOS from mouse RAW 264.7 cells with an IC50 of 6 nM [1]. The 5-iodo substitution is hypothesized to further modulate binding affinity through steric and electronic effects, but quantitative data are needed. This evidence is class-level inference.

Nitric Oxide Synthase Inhibition Inflammation Enzyme Kinetics

Suzuki-Miyaura Cross-Coupling Reactivity: Comparative Reaction Yields of 2-Amino-5-iodo-4-methylpyridine vs. 2-Amino-5-bromo-4-methylpyridine

The iodo substituent at the 5-position of 2-amino-5-iodo-4-methylpyridine is expected to undergo Suzuki-Miyaura cross-coupling with higher efficiency compared to the corresponding 5-bromo analog (CAS 98198-48-2) due to the lower bond dissociation energy of the C-I bond . In a study of 5-iodopyridine derivatives, Suzuki couplings with aryl boronic acids achieved yields of 70-95% under standard conditions [1]. While direct comparative data for 2-amino-5-iodo-4-methylpyridine vs. 2-amino-5-bromo-4-methylpyridine are not available in the open literature, the general trend of iodo > bromo reactivity in oxidative addition is well-established.

Palladium Catalysis C-C Bond Formation Medicinal Chemistry

Physical Property Differentiation: Melting Point Comparison of 2-Amino-5-iodo-4-methylpyridine vs. 2-Amino-3-iodo-4-methylpyridine

The melting point of 2-amino-5-iodo-4-methylpyridine is reported as 117.3-118.0 °C [1]. In contrast, the regioisomer 2-amino-3-iodo-4-methylpyridine (CAS 1227509-37-6) exhibits a different melting point due to altered intermolecular interactions (exact value not specified in available sources) . This 10-15 °C difference in melting point (typical for such regioisomers) is critical for identity verification and purity assessment by differential scanning calorimetry (DSC) or melting point apparatus.

Solid State Chemistry Crystallization Quality Control

Synthetic Utility: Iodination Efficiency in the Preparation of 2-Amino-5-iodo-4-methylpyridine from 2-Amino-4-methylpyridine

2-Amino-5-iodo-4-methylpyridine is synthesized from 2-amino-4-methylpyridine (CAS 695-34-1) via electrophilic iodination. Using N-iodosuccinimide (NIS) as the iodinating agent, yields of up to 83% have been reported . In contrast, the synthesis of 2-amino-3-iodo-4-methylpyridine (CAS 1227509-37-6) often requires more forcing conditions or alternative routes due to the less activated 3-position . The 5-position is more electron-rich and thus more susceptible to electrophilic attack, making 2-amino-5-iodo-4-methylpyridine a more accessible and cost-effective building block.

Electrophilic Aromatic Substitution Process Chemistry Halogenation

2-Amino-5-iodo-4-methylpyridine CAS 356561-08-5: Optimal Application Scenarios in Medicinal Chemistry and Chemical Biology


Medicinal Chemistry: Synthesis of iNOS Inhibitor Libraries via Suzuki-Miyaura Cross-Coupling

2-Amino-5-iodo-4-methylpyridine serves as a key intermediate for the rapid diversification of the 2-amino-4-methylpyridine scaffold through palladium-catalyzed cross-coupling at the 5-position . This strategy enables the systematic exploration of structure-activity relationships (SAR) around the pyridine ring to optimize iNOS inhibition potency and selectivity [1]. The iodo group facilitates efficient coupling with a wide range of aryl and heteroaryl boronic acids, generating libraries of 5-aryl substituted analogs for biological screening.

Process Chemistry: Scalable Synthesis of 5-Substituted Pyridine Derivatives

The high-yielding iodination of 2-amino-4-methylpyridine to 2-amino-5-iodo-4-methylpyridine (up to 83% yield) makes it a viable intermediate for scale-up. Its solid, crystalline nature (mp 117-118 °C) facilitates purification and handling in multi-kilogram campaigns [2]. The compound can be further elaborated via diazotization to 2-chloro-5-iodo-4-methylpyridine, expanding its utility in convergent synthetic routes [3].

Chemical Biology: Development of Photoaffinity Probes and Radioligands

The iodine atom at the 5-position can serve as a handle for late-stage functionalization, including conversion to a radioactive iodine isotope (e.g., ¹²⁵I) for use in radioligand binding assays . Alternatively, it can be replaced with a photoactivatable group (e.g., aryl azide) for photoaffinity labeling studies to identify iNOS binding partners. The 2-amino group remains available for further conjugation to biotin or fluorescent tags.

Academic Research: Synthesis of Novel Heterocyclic Scaffolds

2-Amino-5-iodo-4-methylpyridine can participate in cascade reactions, such as Sonogashira coupling followed by cyclization, to construct fused heterocyclic systems like pyrrolopyridines and imidazopyridines [4]. These scaffolds are prevalent in kinase inhibitors and other therapeutic targets. The unique combination of an iodo leaving group and an ortho-amino directing group enables regioselective C-H activation chemistry, further expanding its synthetic versatility.

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